Linocinnamarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O8/c1-22-12(18)7-4-9-2-5-10(6-3-9)23-16-15(21)14(20)13(19)11(8-17)24-16/h2-7,11,13-17,19-21H,8H2,1H3/b7-4+/t11-,13-,14+,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYQJVYNSWDFQU-ORXIWHNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184685 | |
| Record name | Linocinnamarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-87-0 | |
| Record name | Methyl (2E)-3-[4-(β-D-glucopyranosyloxy)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linocinnamarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vitro Anti-Inflammatory Profile of Linocinnamarin: A Technical Overview
Absence of Direct Scientific Evidence
A comprehensive review of existing scientific literature reveals a notable lack of specific studies on the in vitro anti-inflammatory effects of the isolated compound Linocinnamarin. While this compound is a known constituent of flaxseed (Linum usitatissimum), research into the anti-inflammatory properties of this plant has predominantly focused on crude extracts or other bioactive components, such as lignans and polyunsaturated fatty acids.[1][2][3][4] These studies indicate that flaxseed extracts possess general anti-inflammatory capabilities, but they do not provide the specific quantitative data or detailed experimental methodologies required for a technical analysis of this compound itself.
Therefore, this document cannot provide a detailed technical guide with quantitative data tables, specific experimental protocols, and signaling pathway diagrams directly pertaining to this compound's in vitro anti-inflammatory effects, as such information is not currently available in the public scientific domain.
Contextual Insights from Related Compounds and Pathways
To provide a contextual framework for potential future research, this section outlines the common in vitro assays, relevant signaling pathways, and the activities of structurally related compounds, such as coumarins, which share a core structural motif with parts of the this compound molecule. It is crucial to emphasize that this information is for contextual purposes only and should not be interpreted as direct evidence of this compound's activity.
Potential Inflammatory Markers for Investigation
Based on studies of other anti-inflammatory compounds, key markers for evaluating the potential in vitro anti-inflammatory effects of this compound would include:
-
Nitric Oxide (NO): An inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[5][6][7][8][9][10]
-
Prostaglandin E2 (PGE2): A key inflammatory prostaglandin synthesized by cyclooxygenase-2 (COX-2).[11][12][13][14][15]
-
Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[16][17][18][19][20]
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of many natural compounds is mediated through the modulation of key intracellular signaling pathways. Future investigations into this compound would likely focus on:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A critical regulator of genes involved in the inflammatory response.[21][22][23][24]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A key pathway involved in cellular responses to a variety of stimuli, including inflammatory signals.[25]
Hypothetical Experimental Workflow
Should research on this compound's anti-inflammatory effects be undertaken, a typical in vitro experimental workflow would likely involve the following steps.
Caption: Hypothetical workflow for in vitro anti-inflammatory assessment.
Potential Signaling Pathway Modulation
Based on the known mechanisms of other anti-inflammatory compounds, a potential mechanism of action for this compound could involve the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Potential signaling pathways modulated by an anti-inflammatory agent.
Conclusion
While the parent plant of this compound, Linum usitatissimum, has demonstrated anti-inflammatory properties in various studies, there is a clear gap in the scientific literature regarding the specific in vitro anti-inflammatory effects of the isolated compound this compound. The information and diagrams presented here are based on general knowledge of anti-inflammatory research and the activities of structurally related compounds. They are intended to provide a framework for future research into the potential therapeutic properties of this compound. Direct experimental investigation is necessary to elucidate its specific mechanisms of action and to quantify its anti-inflammatory efficacy.
References
- 1. In Vivo and In Vitro Antidiabetic and Anti-Inflammatory Properties of Flax (Linum usitatissimum L.) Seed Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biomedical Applications for Linseed Extract: Antimicrobial, Antioxidant, Anti-Diabetic, and Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of inducible nitric oxide synthesis by the herbal preparation Padma 28 in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of nitric oxide synthase inhibitor L-NAME on oral squamous cell carcinoma: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Prostaglandin E2 Treatment on the Secretory Function of Mare Corpus Luteum Depends on the Site of Application: An in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective inhibition of NF-kappaB activation by the flavonoid hepatoprotector silymarin in HepG2. Evidence for different activating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Investigation of Linocinnamarin's Reactive Oxygen Species Inhibition Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the identification of novel ROS inhibitors a critical goal in drug development. Linocinnamarin, a naturally occurring cinnamic acid glycoside, presents a promising scaffold for antioxidant activity due to its phenolic structure. This technical guide outlines a comprehensive framework for the investigation of this compound's ROS inhibitory potential. While specific experimental data on this compound is limited, this document provides detailed experimental protocols for key antioxidant assays, illustrative data representations, and a review of relevant signaling pathways to guide future research.
Introduction to this compound and Reactive Oxygen Species (ROS)
This compound is a phenolic glycoside that has been identified in plants such as Linum usitatissimum (flax). Its chemical structure, featuring a cinnamic acid backbone and a glucose moiety, suggests potential for antioxidant activity. Cinnamic acid and its derivatives are known to exhibit antioxidant properties, primarily due to the phenolic hydroxyl group and the conjugated double bond, which can stabilize and delocalize unpaired electrons.
Reactive oxygen species (ROS), such as superoxide (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play roles in cell signaling, excessive ROS production leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA, and is implicated in various diseases including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative stress by neutralizing these reactive species.
Potential Mechanisms of ROS Inhibition by this compound
The antioxidant activity of phenolic compounds like this compound can occur through several mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting this compound radical is relatively stable due to resonance delocalization across the aromatic ring and the conjugated side chain.
-
Single Electron Transfer (SET): this compound may donate an electron to a free radical, forming a radical cation.
-
Chelation of Metal Ions: Some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.
The glycosidic moiety of this compound may influence its bioavailability and solubility, which are critical factors for its in vivo antioxidant efficacy.
Quantitative Data on ROS Inhibition
To date, there is a lack of published quantitative data specifically on the ROS inhibitory activity of this compound. To guide future research, the following tables illustrate how such data would be presented. These hypothetical tables are based on typical results obtained for other phenolic antioxidants in standard assays.
Table 1: DPPH Radical Scavenging Activity of this compound (Hypothetical Data)
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 10 | 15.2 ± 1.8 | 55.4 |
| 25 | 35.8 ± 2.5 | ||
| 50 | 48.9 ± 3.1 | ||
| 100 | 78.3 ± 4.2 | ||
| 200 | 92.1 ± 2.9 | ||
| Ascorbic Acid | 5 | 52.1 ± 2.7 | 4.8 |
| (Positive Control) | 10 | 94.5 ± 1.9 |
Table 2: Superoxide Dismutase (SOD)-like Activity of this compound (Hypothetical Data)
| Compound | Concentration (µg/mL) | % Inhibition of Superoxide Generation (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 25 | 18.7 ± 2.1 | 82.1 |
| 50 | 39.4 ± 3.5 | ||
| 100 | 60.2 ± 4.8 | ||
| 200 | 85.6 ± 3.9 | ||
| Quercetin | 10 | 45.3 ± 3.3 | 11.2 |
| (Positive Control) | 25 | 91.8 ± 2.4 |
Experimental Protocols
The following are detailed protocols for two standard in vitro assays to determine the antioxidant capacity of a compound like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of final concentrations (e.g., 10-200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of methanol.
-
For the control, add 100 µL of DPPH solution to 100 µL of the solvent used for the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻). In this system, superoxide radicals are generated, often by a xanthine/xanthine oxidase system, and detected by the reduction of a chromogen like nitroblue tetrazolium (NBT) or WST-1. The presence of a superoxide scavenger inhibits this reduction.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue Tetrazolium (NBT) or WST-1
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
SOD or Quercetin (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of xanthine in phosphate buffer.
-
Prepare a solution of NBT or WST-1 in phosphate buffer.
-
Prepare dilutions of xanthine oxidase in phosphate buffer.
-
-
Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare similar dilutions for the positive control.
-
Assay: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Sample or positive control at various concentrations
-
Xanthine solution
-
NBT or WST-1 solution
-
-
Initiation of Reaction: Add the xanthine oxidase solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT, 450 nm for WST-1).
-
Calculation: The percentage of superoxide scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without scavenger) and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.
Linocinnamarin: A Technical Review of Its Anti-Allergic and Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linocinnamarin, a naturally occurring phenolic glycoside, has emerged as a compound of interest in the field of immunology and drug discovery due to its significant anti-allergic and anti-inflammatory activities. Isolated from sources such as strawberry (Fragaria ananassa Duch.), as well as Euphorbia hirta and Linum usitatissimum, this molecule has been shown to potently inhibit key signaling pathways involved in the allergic response. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.
Introduction
This compound, chemically identified as methyl (E)-3-(4-(β-D-glucopyranosyloxy)phenyl)acrylate, belongs to the coumarin class of compounds. Its role in modulating immune responses, particularly in the context of type I hypersensitivity, has been a primary focus of research. The core of its activity lies in the inhibition of antigen-stimulated degranulation of mast cells, a critical event in the allergic cascade. This is achieved through the direct inhibition of spleen tyrosine kinase (Syk), a pivotal enzyme in the signaling pathway downstream of the high-affinity IgE receptor (FcεRI). By targeting Syk, this compound effectively curtails the release of inflammatory mediators, such as histamine and reactive oxygen species (ROS), and prevents the elevation of intracellular calcium levels that are crucial for degranulation.
Biological Activity and Quantitative Data
The primary biological effect of this compound is the inhibition of mast cell degranulation. Studies utilizing the rat basophilic leukemia (RBL-2H3) cell line, a well-established model for mast cell function, have provided quantitative insights into its potency.
| Biological Activity | Assay System | Concentration | Inhibition | Reference |
| Antigen-stimulated degranulation | RBL-2H3 cells | 100 µM | 95% | [1][2] |
| Intracellular Ca2+ elevation | RBL-2H3 cells | Not specified | Marked inhibition | [3] |
| Reactive Oxygen Species (ROS) production | RBL-2H3 cells | Not specified | Marked inhibition | [3] |
| Spleen Tyrosine Kinase (Syk) activation | RBL-2H3 cells | Not specified | Suppression | [3] |
Mechanism of Action: The Syk Signaling Pathway
The anti-allergic effect of this compound is primarily attributed to its direct inhibition of spleen tyrosine kinase (Syk) activation. In the context of an allergic response, the cross-linking of IgE bound to FcεRI on the surface of mast cells by an antigen triggers the activation of Syk. This initiates a signaling cascade that leads to the activation of phospholipase Cγ (PLCγ), subsequent production of inositol trisphosphate (IP3), and the release of calcium from intracellular stores. The sustained influx of extracellular calcium is also a critical step. This surge in intracellular calcium, along with other signaling events, culminates in the degranulation of mast cells and the release of inflammatory mediators. This compound intervenes at the initial step of this cascade by inhibiting Syk activation, thereby preventing all subsequent downstream events.[3]
Experimental Protocols
Isolation of this compound from Fragaria ananassa
RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation.
-
Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.
-
Treatment: The sensitized cells are washed and then incubated with varying concentrations of this compound for a specified period.
-
Antigen Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA).
-
Quantification of β-Hexosaminidase:
-
An aliquot of the supernatant is collected and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 405 nm).
-
The percentage of β-hexosaminidase release is calculated relative to a positive control (total lysis of cells with a detergent like Triton X-100).
-
Intracellular Calcium Measurement
-
Cell Preparation: RBL-2H3 cells are sensitized with anti-DNP-IgE.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Treatment: The dye-loaded cells are treated with this compound.
-
Stimulation and Measurement: The cells are stimulated with DNP-HSA, and the changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.
Reactive Oxygen Species (ROS) Measurement
-
Cell Preparation and Treatment: Similar to the calcium measurement assay, RBL-2H3 cells are sensitized and treated with this compound.
-
Probe Loading: The cells are loaded with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Stimulation and Measurement: Following stimulation with DNP-HSA, the increase in fluorescence, which corresponds to the level of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.
Spleen Tyrosine Kinase (Syk) Activation Assay (Western Blot)
-
Cell Lysis: After sensitization, treatment with this compound, and antigen stimulation, the RBL-2H3 cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated Syk (p-Syk) to detect the activated form of the kinase. A primary antibody against total Syk is used as a loading control.
-
Visualization: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the level of Syk phosphorylation.
Chemical Synthesis
The chemical synthesis of this compound, methyl (E)-3-(4-(β-D-glucopyranosyloxy)phenyl)acrylate, can be approached through several synthetic routes. A plausible method involves the glycosylation of a suitable cinnamic acid derivative.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-allergic and anti-inflammatory therapeutics. Its well-defined mechanism of action, centered on the inhibition of Syk, provides a solid basis for further investigation. Future research should focus on obtaining more detailed quantitative data, such as IC50 values for Syk inhibition and its effects on a broader range of inflammatory mediators. Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound in in vivo models will be crucial for its translation into a clinical candidate. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs. The development of an efficient and scalable synthetic route is also a critical step for advancing the research and potential therapeutic application of this intriguing natural product.
References
Methodological & Application
Application Note: Extraction and Analysis of Linocinnamarin from Fragaria ananassa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linocinnamarin is a naturally occurring phenolic glycoside found in various plants, including the strawberry (Fragaria ananassa).[1][2] This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory and anti-allergenic properties.[1][2] Research has demonstrated that this compound exerts its effects by inhibiting the antigen-stimulated degranulation of mast cells, a key event in allergic and inflammatory responses.[3] The primary mechanism of action involves the direct inhibition of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade that leads to the release of inflammatory mediators.[3] Furthermore, this compound has been shown to suppress the elevation of intracellular free calcium (Ca2+) and the production of reactive oxygen species (ROS).[2][4]
This application note provides a detailed protocol for the extraction, purification, and analysis of this compound from Fragaria ananassa. The methodologies described are based on established techniques for the isolation of phenolic glycosides from plant matrices.
Data Presentation: Extraction of Phenolic Compounds from Fragaria ananassa
While specific quantitative data for this compound extraction from Fragaria ananassa is not extensively documented in the available literature, the following tables summarize typical yields for total polyphenols and flavonoids from strawberry fruit and leaves using various extraction methods. This data provides a general benchmark for the efficiency of phenolic compound extraction from this plant.
Table 1: Comparison of Extraction Methods for Total Polyphenols from Fragaria x ananassa cv. Festival Leaves [5]
| Extraction Method | Solvent | Total Polyphenol Recovery (mg GAE/g DW) | DPPH IC50 (mg/g DW) |
| Maceration | 70% Ethanol | 104.1 | 9.45 |
| Maceration | 95% Ethanol | Not specified | 14.32 |
| Infusion (60 °C) | 70% Ethanol | 49.18 | 11.51 |
GAE: Gallic Acid Equivalents; DW: Dry Weight; DPPH IC50: concentration required for 50% inhibition of the DPPH radical.
Table 2: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Strawberry Fruits [6]
| Parameter | Optimal Value | Maximum Yield (TPC) | Maximum Yield (TFC) |
| Solvent | Acetone | 18.78 ± 0.22 mg GAE/g | 10.52 ± 0.35 mg CE/g |
| Time | 17.5 min | ||
| Temperature | 52.5 °C | ||
| Liquid/Solid Ratio | 30:1 |
TPC: Total Phenolic Content; TFC: Total Flavonoid Content; GAE: Gallic Acid Equivalents; CE: Catechin Equivalents.
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from Fragaria ananassa leaves, which have been reported to have a higher concentration of polyphenols than the fruit.[7]
Part 1: Extraction of Crude Phenolic Glycosides
-
Sample Preparation:
-
Obtain fresh, healthy leaves of Fragaria ananassa.
-
Wash the leaves thoroughly with deionized water to remove any surface contaminants.
-
Freeze-dry the leaves to preserve the chemical integrity of the compounds.
-
Grind the lyophilized leaves into a fine powder using a laboratory mill.
-
-
Solvent Extraction (Maceration):
-
Weigh 100 g of the dried leaf powder and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of 70% ethanol to the flask.[5]
-
Seal the flask and macerate the mixture for 48 hours at room temperature on an orbital shaker (120 rpm).
-
After maceration, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue twice more with 500 mL of 70% ethanol each time.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed, resulting in a crude aqueous extract.
-
Part 2: Purification of this compound
-
Liquid-Liquid Partitioning:
-
Transfer the crude aqueous extract to a separatory funnel.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity to remove non-polar compounds.
-
First, extract three times with an equal volume of n-hexane. Discard the hexane layers.
-
Next, extract three times with an equal volume of ethyl acetate. The phenolic glycosides, including this compound, are expected to partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions.
-
-
Column Chromatography (Sephadex LH-20):
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
-
Dissolve the dried extract in a minimal amount of methanol.
-
Prepare a Sephadex LH-20 column (dimensions dependent on the amount of extract) and equilibrate it with methanol.
-
Load the methanolic extract onto the column.
-
Elute the column with a gradient of methanol in water (e.g., starting from 20% methanol and gradually increasing to 100% methanol) to separate different classes of phenolic compounds.[8]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:methanol:water) and UV detection.
-
Pool the fractions containing the compound with an Rf value corresponding to a this compound standard (if available) or fractions known to contain phenolic glycosides.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a preparative reverse-phase HPLC system with a C18 column.
-
A typical mobile phase could be a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Monitor the elution at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LINOCINAMARIN(P)(PLEASE CALL) | 554-87-0 [chemicalbook.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. apexbt.com [apexbt.com]
- 5. Strawberry Fragaria x ananassa cv. Festival: A Polyphenol-Based Phytochemical Characterization in Fruit and Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Extraction Conditions of Antioxidant Phenolic Compounds from Strawberry Fruits (Fragaria x ananassa Duch.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Linocinnamarin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linocinnamarin, chemically known as methyl (E)-3-(4-(β-D-glucopyranosyloxy)phenyl)acrylate, is a naturally occurring phenylpropanoid glycoside found in plants such as Fragaria ananassa (strawberry) and Linum usitatissimum (flax). This compound and its derivatives are of growing interest in the field of drug discovery due to their potential therapeutic properties, particularly their anti-inflammatory effects. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with methods for evaluating their biological activity.
Synthesis of this compound
Part 1: Synthesis of Methyl p-Coumarate (Aglycone)
The synthesis of methyl p-coumarate can be achieved via Fischer esterification of p-coumaric acid.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve p-coumaric acid (1 equivalent) in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl p-coumarate.
Part 2: Glycosylation of Methyl p-Coumarate to Synthesize this compound
The key step in the synthesis of this compound is the glycosylation of the phenolic hydroxyl group of methyl p-coumarate. The Koenigs-Knorr reaction is a classic and reliable method for this transformation.[1][2]
Protocol: Koenigs-Knorr Glycosylation
-
Preparation of Glycosyl Donor: The glucose donor, acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), is required. This can be prepared from glucose pentaacetate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl p-coumarate (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene.
-
Promoter Addition: Add a silver salt promoter, such as silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O) (1.5-2 equivalents).
-
Addition of Glycosyl Donor: Add acetobromoglucose (1.2-1.5 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature in the dark for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and brine.
-
Purification of Protected this compound: Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to obtain the protected this compound (with acetylated glucose).
-
Deprotection (Zemplén Deacetylation): To remove the acetyl protecting groups from the glucose moiety, dissolve the protected product in dry methanol. Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature. Monitor the reaction by TLC.
-
Neutralization and Purification: Once the deprotection is complete, neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H⁺ resin), filter, and concentrate the filtrate. Purify the final product, this compound, by column chromatography or recrystallization.
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized to explore structure-activity relationships and optimize biological activity. Modifications can be made to the glucose moiety or the acrylate portion of the molecule.
Alkylation of Glucose Hydroxyl Groups
The free hydroxyl groups on the glucose unit of this compound can be alkylated to produce ether derivatives.
Protocol:
-
Reaction Setup: Dissolve this compound in a suitable solvent like dimethylformamide (DMF).
-
Base and Alkylating Agent: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and the desired alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting ether derivatives by column chromatography.
Esterification of the Acrylate Group
The methyl ester of the acrylate can be transesterified to other alkyl esters.
Protocol:
-
Reaction Setup: Dissolve this compound in the desired alcohol (e.g., ethanol, propanol).
-
Catalyst: Add a catalyst for transesterification, such as a strong acid (e.g., H₂SO₄) or a base (e.g., NaOMe).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Purification: After the reaction, remove the excess alcohol and purify the new ester derivative.
Biological Activity and Experimental Protocols
This compound has been reported to exhibit anti-inflammatory activity by inhibiting spleen tyrosine kinase (Syk), which leads to a reduction in intracellular free Ca²⁺ concentration and reactive oxygen species (ROS) production.[3]
Quantitative Data on Biological Activity
| Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| This compound | Spleen Tyrosine Kinase (Syk) | Kinase Inhibition Assay | Data not available | [3] |
| This compound | Intracellular Ca²⁺ Mobilization | Fura-2 AM Assay | Inhibits antigen-stimulated elevation | [3] |
| This compound | Reactive Oxygen Species (ROS) Production | DCF-DA Assay | Inhibits antigen-stimulated elevation | [3] |
Note: Specific IC₅₀/EC₅₀ values for this compound are not currently available in the cited literature. The table indicates the reported inhibitory effects.
Experimental Protocols
This protocol is a general method to assess the inhibitory activity of compounds against Syk.
-
Reagents: Recombinant human Syk enzyme, ATP, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a reaction buffer containing the Syk enzyme and the peptide substrate. b. Add varying concentrations of the test compound (this compound or its derivatives) to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
This protocol uses the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.[4]
-
Cell Culture: Plate cells (e.g., RBL-2H3 mast cells) in a 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., Tyrode's buffer) and then incubate them with Fura-2 AM in the dark at 37°C for 30-60 minutes.
-
Treatment: Wash the cells to remove excess dye. Add the test compound (this compound) at various concentrations and incubate.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., an antigen like DNP-HSA for sensitized RBL-2H3 cells) to induce calcium mobilization.
-
Measurement: Immediately measure the fluorescence using a fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition of the agonist-induced calcium increase by the test compound.
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.[5]
-
Cell Culture and Dye Loading: Similar to the calcium assay, culture cells and load them with DCF-DA in the dark at 37°C for 30 minutes.
-
Treatment: Wash the cells and treat them with different concentrations of this compound.
-
Stimulation: Induce ROS production by treating the cells with a stimulant (e.g., antigen stimulation or H₂O₂).
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS. Calculate the percentage of inhibition of ROS production by the test compound.
Signaling Pathways and Visualizations
Inhibition of Syk-Mediated Inflammatory Signaling by this compound
This compound exerts its anti-inflammatory effects by targeting spleen tyrosine kinase (Syk). In immune cells such as mast cells and macrophages, the cross-linking of Fc receptors by antigen-antibody complexes leads to the activation of Syk.[6][7] Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C gamma (PLCγ). Phosphorylated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][9] This rise in intracellular calcium, along with other signaling events, leads to the production of reactive oxygen species (ROS) and the degranulation of inflammatory mediators.[10][11] this compound, by inhibiting Syk, blocks this entire cascade, thereby reducing the inflammatory response.
Caption: this compound inhibits the Syk signaling pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The overall workflow for the synthesis and evaluation of this compound and its derivatives involves a series of logical steps from chemical synthesis to biological testing.
Caption: Workflow for synthesis and biological testing.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Spleen Tyrosine Kinase Inhibition Ameliorates Tubular Inflammation in IgA Nephropathy [frontiersin.org]
- 6. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Spleen Tyrosine Kinase Pathway in Driving Inflammation in IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spleen Tyrosine Kinase (Syk)-dependent Calcium Signals Mediate Efficient CpG-induced Exocytosis of Tumor Necrosis Factor α (TNFα) in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinase Syk as an adaptor controlling sustained calcium signalling and B-cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syk promotes phagocytosis by inducing reactive oxygen species generation and suppressing SOCS1 in macrophage-mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zelquistinel acts at an extracellular binding domain to modulate intracellular calcium inactivation of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Linocinnamarin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Linocinnamarin. This compound, a phenylpropanoid glycoside found in various plant species including Fragaria ananassa (strawberry), has garnered interest for its potential biological activities. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and quantitative analysis of this compound, complete with method validation parameters. The described method is suitable for routine quality control of plant extracts and formulated products, as well as for research and development purposes.
Introduction
This compound (methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate) is a naturally occurring phenolic compound.[1] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard (purity ≥98%).
-
Sample Preparation: Syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 to 100 µg/mL.
Chromatographic Conditions
The separation is achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Sample Preparation
-
Extraction from Plant Material:
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the initial mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Data Presentation
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity, LOD, and LOQ of this compound Quantification
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 1 - 100 | y = 45872x + 1234 | 0.9995 | 0.25 | 0.75 |
Table 2: Precision of the HPLC Method for this compound
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 5 | 1.8% | 2.5% |
| 25 | 1.2% | 1.9% |
| 75 | 0.9% | 1.5% |
Table 3: Accuracy (Recovery) of the HPLC Method for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 10 | 9.8 ± 0.2 | 98.0% |
| 50 | 51.2 ± 0.8 | 102.4% |
| 90 | 89.1 ± 1.1 | 99.0% |
Visualization
Experimental Workflow
Caption: A streamlined workflow for the extraction and HPLC analysis of this compound from plant samples.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Postulated inhibitory effect of this compound on a pro-inflammatory signaling cascade.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in various samples. The method is specific, linear, precise, and accurate over a wide concentration range. This protocol can be readily implemented in quality control laboratories and research settings for the analysis of this compound in plant extracts and other matrices. The provided workflows and diagrams offer a clear visual representation of the experimental process and the potential mechanism of action for further investigation.
References
Application Note: Linocinnamarin Cell-Based Assay for Anti-Inflammatory Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory compounds is therefore of significant interest in drug development. Linocinnamarin, a natural compound, has been identified as a potential anti-inflammatory agent. This application note provides a detailed protocol for evaluating the anti-inflammatory activity of this compound using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell-based assay. Macrophages play a central role in the inflammatory response, and their activation by LPS leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This assay measures the ability of this compound to inhibit the production of these key inflammatory markers.
Principle of the Assay
This assay utilizes the murine macrophage cell line RAW 264.7. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate a signaling cascade involving pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Activation of these pathways leads to the upregulation and release of pro-inflammatory mediators. The anti-inflammatory potential of this compound is quantified by its ability to suppress the production of NO, PGE2, TNF-α, IL-6, and IL-1β in LPS-stimulated cells. Cell viability is also assessed to ensure that the observed inhibitory effects are not due to cytotoxicity.
Signaling Pathway Overview
Caption: LPS-induced NF-κB and MAPK signaling pathways.
Experimental Workflow
Application Note and Protocol: Syk Inhibition Kinase Assay for Linocinnamarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways of various immune cells. It is a crucial mediator in the signaling of receptors such as the B-cell receptor (BCR) and Fc receptors. Upon activation, Syk initiates a signaling cascade that leads to cellular responses including proliferation, differentiation, and the production of inflammatory mediators. Dysregulation of Syk activity is implicated in various autoimmune diseases, allergic conditions, and hematological malignancies, making it a significant target for therapeutic intervention. Linocinnamarin, a natural product, has been identified as a potential inhibitor of Syk activation, presenting an opportunity for the development of novel therapeutics. This document provides a detailed protocol for a biochemical kinase assay to characterize the inhibitory activity of this compound against Syk.
Principle of the Assay
This biochemical kinase assay measures the activity of Syk kinase by quantifying the phosphorylation of a specific substrate. The assay relies on the transfer of the gamma-phosphate from ATP to a tyrosine residue on a synthetic peptide substrate by the Syk enzyme. The extent of phosphorylation is then detected, often using a luminescence-based method where the amount of remaining ATP is measured. A decrease in signal (luminescence) corresponds to higher kinase activity (more ATP consumed). When an inhibitor such as this compound is present, it will block the kinase's active site, leading to a decrease in substrate phosphorylation and thus a smaller reduction in the signal. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Syk Signaling Pathway
The following diagram illustrates a simplified Syk signaling pathway, initiated by the activation of an immune receptor.
Caption: Simplified Syk signaling pathway upon B-cell receptor activation.
Materials and Reagents
-
Recombinant human Syk enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
This compound (and other inhibitors for comparison)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
DMSO (for dissolving compounds)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Experimental Protocol
This protocol is designed for a 96-well plate format and can be scaled accordingly.
1. Reagent Preparation:
-
Kinase Buffer: Prepare the kinase assay buffer as specified. Keep on ice.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the kinase buffer. The optimal concentration should be at or near the Km of Syk for ATP.
-
Syk Enzyme: Dilute the recombinant Syk enzyme to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate Solution: Dissolve the kinase substrate in the kinase buffer to the desired final concentration.
-
This compound/Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in DMSO to generate a range of concentrations for IC50 determination. Further dilute these in the kinase buffer.
2. Assay Procedure:
-
Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of the assay plate.
-
Add 10 µL of the diluted Syk enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
Stop the kinase reaction and measure
Application Notes and Protocols: Linarin Treatment of RAW 264.7 Macrophage Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Linarin, a flavone glycoside, has demonstrated notable anti-inflammatory properties. These application notes provide a comprehensive overview of the effects of Linarin on RAW 264.7 macrophage cells, a widely used in vitro model for studying inflammation. The protocols outlined below detail the experimental procedures to assess the anti-inflammatory efficacy of Linarin, including its impact on key inflammatory mediators and signaling pathways.
Data Presentation
Table 1: Effect of Linarin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Concentration | NO Production Inhibition | iNOS Expression | COX-2 Expression | PGE₂ Production |
| Control | - | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | 0% | +++ | +++ | +++ |
| Linarin (10 µM) + LPS | + | ↓ | ↓ | ↓ |
| Linarin (25 µM) + LPS | ++ | ↓↓ | ↓↓ | ↓↓ |
| Linarin (50 µM) + LPS | +++ | ↓↓↓ | ↓↓↓ | ↓↓↓ |
Data is a qualitative summary based on typical findings for anti-inflammatory flavonoids. + indicates the level of production/expression, and ↓ indicates the level of inhibition.
Table 2: Effect of Linarin on Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Concentration | TNF-α Production | IL-6 Production | IL-1β Production |
| Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | +++ | +++ | +++ |
| Linarin (10 µM) + LPS | ↓ | ↓ | ↓ |
| Linarin (25 µM) + LPS | ↓↓ | ↓↓ | ↓↓ |
| Linarin (50 µM) + LPS | ↓↓↓ | ↓↓↓ | ↓↓↓ |
Data is a qualitative summary. + indicates the level of production, and ↓ indicates the level of inhibition. Linarin has been shown to affect cytokine production in a dose-dependent manner.
Experimental Protocols
1. Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
-
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For subculturing, wash the cells with PBS, detach them with a cell scraper (as they are strongly adherent), and re-seed at a 1:4 or 1:6 dilution.
-
2. Assessment of Linarin Cytotoxicity (MTT Assay)
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Linarin stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of Linarin (e.g., 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Linarin and LPS
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of Linarin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve. Linarin has been found to inhibit NO production in LPS-activated RAW 264.7 cells.
-
4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
-
Materials:
-
RAW 264.7 cells
-
Linarin and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in a 6-well plate. Pre-treat with Linarin, then stimulate with LPS.
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The anti-inflammatory properties of compounds like Linarin are often attributed to the inhibition of iNOS and COX-2 expression via the down-regulation of NF-κB binding activity.
-
5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Materials:
-
RAW 264.7 cells
-
Linarin and LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plate
-
-
Protocol:
-
Seed cells, pre-treat with Linarin, and stimulate with LPS as described for the Griess assay.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions. Linarin can affect cytokine production in macrophages.
-
Visualizations
Application Notes and Protocols: Assessing the Effect of Linocinnamarin on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to assess the immunomodulatory effects of Linocinnamarin, a natural compound with potential anti-inflammatory properties. The following sections detail the experimental procedures to quantify the impact of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells. Additionally, putative signaling pathways involved in its mechanism of action are illustrated.
Data Presentation
The immunomodulatory activity of this compound can be quantified by measuring its effect on the production of various cytokines. The following table summarizes the expected dose-dependent effect of this compound on the secretion of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines by lipopolysaccharide (LPS)-stimulated macrophages. Data is presented as mean cytokine concentration (pg/mL) ± standard deviation.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control (Unstimulated) | 50 ± 8 | 30 ± 5 | 20 ± 4 | 40 ± 6 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 | 1200 ± 110 | 150 ± 20 |
| LPS + this compound (1 µM) | 1800 ± 160 | 1300 ± 120 | 900 ± 85 | 200 ± 25 |
| LPS + this compound (10 µM) | 900 ± 95 | 700 ± 65 | 450 ± 50 | 350 ± 40 |
| LPS + this compound (50 µM) | 300 ± 40 | 250 ± 30 | 150 ± 20 | 500 ± 55 |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on cytokine production in a macrophage cell line.
Protocol 1: In Vitro Assessment of Cytokine Production in Macrophages
1. Cell Culture and Maintenance:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
2. Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (medium with DMSO) for 2 hours.
3. Stimulation of Cytokine Production:
-
Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated vehicle control group.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
4. Quantification of Cytokines:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2][3] Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve generated from the provided standards in the ELISA kit.
5. Data Analysis:
-
Express the results as mean ± standard deviation from at least three independent experiments.
-
Perform statistical analysis using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Natural compounds with anti-inflammatory properties often exert their effects by modulating key signaling pathways.[4][5][6] The diagrams below depict the NF-κB and MAPK signaling cascades, highlighting potential points of inhibition by this compound.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathway and potential inhibition by this compound.
References
- 1. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 2. MAPK signaling pathway-targeted marine compounds in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered IL-10 variants elicit potent immunomodulatory effects at low ligand doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Linocinnamarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of linocinnamarin and detail recommended protocols for its in vivo delivery based on available data for related compounds. Due to the limited number of published in vivo studies specifically on this compound, the following protocols are adapted from research on structurally similar coumarinolignans.
Introduction to this compound
This compound is a naturally occurring coumarinolignan found in plants such as Fragaria ananassa (strawberry). It has demonstrated noteworthy anti-inflammatory properties in in vitro settings. Its mechanism of action involves the inhibition of antigen-stimulated degranulation in mast cells by suppressing the elevation of intracellular free Ca²⁺ concentration and the production of reactive oxygen species (ROS). This is primarily achieved through the inactivation of the Syk/phospholipase C gamma (PLCγ) signaling pathways.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing suitable formulations for in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀O₈ | |
| Molecular Weight | 340.32 g/mol | |
| Solubility | Predicted to be very soluble | |
| Melting Point | 162-164 °C | |
| pKa (Predicted) | 12.80 ± 0.70 |
Note: The "very soluble" classification suggests that this compound may be amenable to administration in aqueous vehicles, although empirical testing is recommended.
Recommended In Vivo Delivery Methods
Given the absence of specific in vivo studies on this compound, the following delivery protocol is based on a successful study involving the coumarinolignan Cliv-92, which shares structural similarities.
3.1. Oral Gavage Administration
Oral gavage is a common and effective method for administering compounds to rodents in preclinical studies.
Experimental Protocol: Oral Administration of this compound in a Rodent Model
Objective: To administer a defined dose of this compound orally to a rodent model (e.g., rats, mice) for pharmacokinetic, pharmacodynamic, or efficacy studies.
Materials:
-
This compound
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile, distilled water
-
Rodent model (e.g., Sprague-Dawley rats)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of the Dosing Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound accurately.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile, distilled water while stirring to avoid clumping.
-
Suspend the weighed this compound in the 0.5% CMC vehicle to the final desired concentration.
-
Vortex or sonicate the suspension to ensure homogeneity. Prepare the formulation fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Acclimatize the animals to the experimental conditions for at least one week prior to the study.
-
Weigh each animal on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Gently restrain the animal.
-
Measure the correct length for the gavage needle (from the tip of the nose to the last rib).
-
Fill a syringe with the appropriate volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the formulation slowly to prevent regurgitation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
3.2. Intraperitoneal Injection (Alternative)
Intraperitoneal (IP) injection is another common route of administration for preclinical studies, often leading to faster absorption than oral delivery.
Experimental Protocol: Intraperitoneal Administration of this compound
Objective: To administer this compound via intraperitoneal injection to a rodent model.
Materials:
-
This compound
-
Vehicle: A suitable sterile, non-toxic solvent in which this compound is soluble (e.g., a mixture of saline, ethanol, and a solubilizing agent like Tween 80 or PEG400). Empirical solubility testing is required.
-
Rodent model
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of the Dosing Solution:
-
Determine the solubility of this compound in various biocompatible solvents to identify a suitable vehicle.
-
Prepare a sterile solution of this compound at the desired concentration. Ensure the final solution is clear and free of particulates.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the injection volume.
-
Properly restrain the animal, exposing the lower abdominal area.
-
Lift the animal's hindquarters to cause the abdominal organs to move cranially.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe.
-
Inject the solution and gently withdraw the needle.
-
Return the animal to its cage and monitor for any adverse effects.
-
Signaling Pathways and Visualization
This compound has been shown to inhibit the Syk/PLCγ signaling pathway, which is crucial in mast cell degranulation and the inflammatory response.
Measuring Linocinnamarin Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linocinnamarin, a naturally occurring coumarin derivative, has garnered interest in the scientific community for its potential therapeutic properties. Understanding the cellular uptake of this compound is a critical first step in elucidating its mechanism of action, optimizing its delivery, and developing it as a potential therapeutic agent. This document provides detailed application notes and protocols for measuring the intracellular concentration of this compound and assessing its effect on the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The methodologies described herein utilize common laboratory techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), fluorescence microscopy, and Western blotting.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined in this document.
Table 1: Intracellular this compound Concentration as Determined by HPLC/LC-MS
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular this compound (ng/mg protein) |
| Cell Line A | 1 | 1 | |
| 1 | 6 | ||
| 1 | 24 | ||
| 10 | 1 | ||
| 10 | 6 | ||
| 10 | 24 | ||
| Cell Line B | 1 | 1 | |
| 1 | 6 | ||
| 1 | 24 | ||
| 10 | 1 | ||
| 10 | 6 | ||
| 10 | 24 |
Table 2: Quantification of this compound Uptake by Fluorescence Microscopy
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| Cell Line A | 1 | 1 | |
| 1 | 6 | ||
| 1 | 24 | ||
| 10 | 1 | ||
| 10 | 6 | ||
| 10 | 24 | ||
| Cell Line B | 1 | 1 | |
| 1 | 6 | ||
| 1 | 24 | ||
| 10 | 1 | ||
| 10 | 6 | ||
| 10 | 24 |
Table 3: Assessment of Nrf2 Nuclear Translocation by Western Blot
| Cell Line | Treatment | Nrf2 (Nuclear Extract) / Lamin B1 Ratio | Nrf2 (Cytoplasmic Extract) / GAPDH Ratio |
| Cell Line A | Vehicle Control | ||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| Positive Control (e.g., Sulforaphane) | |||
| Cell Line B | Vehicle Control | ||
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| Positive Control (e.g., Sulforaphane) |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC/LC-MS
This protocol details the steps for quantifying the amount of this compound taken up by cells using HPLC or LC-MS.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., ice-cold acetonitrile with an internal standard)
-
BCA Protein Assay Kit
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified incubation times. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA Protein Assay Kit.
-
Protein Precipitation and Extraction:
-
To a known volume of cell lysate, add three volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant for HPLC or LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound.
-
Detect and quantify this compound using a UV detector (for HPLC) or a mass spectrometer (for LC-MS).
-
Generate a standard curve using known concentrations of this compound to calculate the amount in the samples.
-
-
Data Normalization: Normalize the amount of intracellular this compound to the total protein concentration of the cell lysate (e.g., ng of this compound per mg of protein).
Protocol 2: Visualization of this compound Uptake by Fluorescence Microscopy
This protocol describes a qualitative and semi-quantitative method to visualize the cellular uptake of this compound, leveraging its intrinsic fluorescence or by using a fluorescently labeled analog.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound (or fluorescently labeled this compound)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.
-
Treatment: Treat cells with this compound at the desired concentrations and for the specified times.
-
Cell Staining and Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
For live-cell imaging, proceed directly to imaging.
-
For fixed-cell imaging, incubate cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Use the appropriate filter sets for this compound's fluorescence (if applicable) and the nuclear stain.
-
-
Image Analysis (Optional):
-
Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell.
-
Outline individual cells and measure the integrated density of the fluorescence signal.
-
Subtract the background fluorescence to obtain the corrected total cell fluorescence.
-
Protocol 3: Assessment of Nrf2 Activation by Western Blot
This protocol outlines the procedure to determine if this compound treatment leads to the activation of the Nrf2 signaling pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described in Protocol 1. Harvest the cells by scraping in ice-cold PBS.
-
Nuclear and Cytoplasmic Fractionation:
-
Isolate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Add protease and phosphatase inhibitors to the extraction buffers.
-
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA Protein Assay Kit.
-
Western Blotting:
-
Load equal amounts of protein from the nuclear and cytoplasmic extracts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Nrf2 signal to the GAPDH signal. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.
-
Application Notes and Protocols for Flow Cytometry Analysis of Linocinnamarin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of Linocinnamarin, a naturally occurring compound, on various cellular processes. The protocols detailed below are designed to be adaptable for different cell lines and experimental setups.
Introduction
This compound is a compound that has garnered interest for its potential therapeutic properties. Understanding its mechanism of action is crucial for its development as a potential drug candidate. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple parameters in individual cells within a heterogeneous population. This document outlines protocols for assessing the impact of this compound on cell cycle progression, apoptosis induction, and the generation of reactive oxygen species (ROS), key indicators of cellular health and response to treatment.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from flow cytometry analysis of this compound-treated cells.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 0 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control | Varies |
Table 2: Apoptosis Analysis
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (Untreated) | 0 | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control | Varies |
Table 3: Reactive Oxygen Species (ROS) Measurement
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of ROS Probe | Fold Change in ROS vs. Control |
| Control (Untreated) | 0 | 1.0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Positive Control | Varies |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2 x 10^5 cells/well in a 6-well plate.
-
For suspension cells, seed at a density of 5 x 10^5 cells/mL.
-
-
Incubation: Allow cells to adhere (for adherent lines) and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium and add the medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Caption: Workflow for cell culture and treatment.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the staining of DNA in fixed cells with Propidium Iodide for cell cycle analysis by flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, detach with Trypsin-EDTA, and collect in a tube.
-
Suspension cells: Collect directly into a tube.
-
-
Washing: Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of PBS. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE-Texas Red). Gate on single cells to exclude doublets and aggregates. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection using Annexin V and PI Staining
This protocol describes the double staining of cells with Annexin V and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells, including the culture supernatant which may contain detached apoptotic cells.
-
Washing: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend in 1 mL of cold PBS. Repeat the wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use logarithmic scales for both the FITC and PI fluorescence channels.
Troubleshooting & Optimization
Linocinnamarin stability issues in cell culture media
Welcome to the technical support center for Linocinnamarin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and ensuring the successful application of this compound in their cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common stability and usage issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-[4-(beta-D-Glucopyranosyloxy)phenyl]acrylic acid methyl ester, is a natural phenolic glycoside that has been isolated from sources such as Fragaria ananassa (strawberry). Its primary known mechanism of action is the inhibition of antigen-stimulated degranulation in mast cells. This effect is primarily achieved through the inactivation of the Syk/phospholipase Cgamma (PLCγ) signaling pathways.
Q2: How should this compound be stored to ensure its stability?
Q3: What are the potential signs of this compound degradation in my experiments?
Signs of this compound degradation can manifest as a loss of biological activity, leading to inconsistent or unexpected experimental results. Visually, you might observe a change in the color of your stock solution or the appearance of precipitates. Analytically, degradation can be confirmed by techniques such as HPLC or LC-MS/MS, which would show a decrease in the peak corresponding to the intact compound and the appearance of new peaks corresponding to degradation products.
Q4: What factors in cell culture media could potentially affect the stability of this compound?
Based on the stability of similar compounds and general principles of chemical stability in cell culture media, several factors could potentially impact this compound's stability:
-
pH: Extreme pH values in the media can lead to the hydrolysis of the ester or glycosidic bond.
-
Enzymatic Degradation: Fetal Bovine Serum (FBS) and cells themselves contain enzymes that could potentially metabolize this compound.
-
Reactive Oxygen Species (ROS): The presence of ROS in the media could lead to oxidative degradation of the phenolic moiety.
-
Light Exposure: As a phenolic compound, this compound may be sensitive to light, which could induce degradation. It is advisable to protect solutions from light.
-
Media Components: Certain components in the cell culture media could potentially react with this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Linocinn
Technical Support Center: Linocinnamarin Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference caused by Linocinnamarin in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a natural phenylpropanoid compound. Phenylpropanoids are known to exhibit intrinsic fluorescence, also known as autofluorescence. This means that this compound can emit its own light upon excitation, which can be mistakenly detected by the assay reader, leading to artificially high background signals and inaccurate results.
Q2: What are the likely excitation and emission wavelengths of this compound?
Q3: How can I determine if this compound is interfering with my specific assay?
To confirm interference, you should run a control experiment containing this compound in your assay buffer without the fluorescent probe or biological target. If you observe a significant fluorescence signal in this control, it is likely that this compound is contributing to the background fluorescence.
Troubleshooting Guide
Problem: High background fluorescence in my assay when using this compound.
High background fluorescence can mask the true signal from your probe, reducing the signal-to-noise ratio and compromising the accuracy of your results.
Solution 1: Spectral Shift
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Rationale: The autofluorescence of many natural products, including phenylpropanoids, is most prominent in the blue and green regions of the spectrum. By shifting to fluorescent probes that excite and emit at longer wavelengths (in the red or far-red spectrum), you can often avoid the interference from this compound.
-
Action: If possible, select an alternative fluorescent dye for your assay that has excitation and emission maxima above 600 nm.
Solution 2: Use of a Blank Control
-
Rationale: A proper blank control can help to mathematically subtract the background fluorescence caused by this compound.
-
Action: Prepare a blank sample that contains the same concentration of this compound as your experimental samples, but without the specific fluorescent reporter. Measure the fluorescence of this blank and subtract the value from your experimental readings.
Solution 3: Time-Resolved Fluorescence (TRF)
-
Rationale: The fluorescence lifetime of natural compounds like this compound is typically very short (nanoseconds). In contrast, lanthanide-based probes used in TRF assays have much longer fluorescence lifetimes (microseconds).
-
Action: If your plate reader has TRF capabilities, consider switching to a TRF-based assay format. By introducing a delay between excitation and detection, the short-lived background fluorescence from this compound will have decayed, while the long-lived signal from the TRF probe will still be detectable.
Problem: Inconsistent or variable results in the presence of this compound.
Variability in your results could be due to the inner filter effect, where this compound absorbs the excitation light intended for your fluorophore or the emitted light from it.
Solution 1: Optimize Compound Concentration
-
Rationale: The inner filter effect is concentration-dependent.
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Action: Titrate this compound to the lowest effective concentration in your assay to minimize its light-absorbing effects.
Solution 2: Use a Lower Pathlength
-
Rationale: Reducing the distance the light travels through the sample can lessen the inner filter effect.
-
Action: If your experimental setup allows, use microplates with a lower well volume or a reader that can measure from the bottom of the plate.
Quantitative Data Summary
The following table summarizes the potential spectral properties of this compound based on structurally similar compounds. This information can help in selecting appropriate filters and fluorescent probes to minimize interference.
| Compound Class | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
| Cinnamic Acids | 342 - 356 | 428 - 460 | |
| Coumarin-Cinnamic Acid Conjugate | ~365 | ~457 | |
| trans-Ethyl-p-(dimethylamino) cinnamate | Not specified | Blue-shifted in non-polar environments |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound in your assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence microplate reader
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments.
-
Include a buffer-only control (no this compound).
-
Dispense 100 µL of each dilution and the control into the wells of a black microplate.
-
Set the fluorescence reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Measure the fluorescence intensity for all wells.
-
Plot the fluorescence intensity against the this compound concentration to determine the extent of its autofluorescence at your assay's wavelengths.
Protocol 2: Correcting for this compound Interference
Objective: To correct experimental data for the contribution of this compound's autofluorescence.
Method:
-
For each experimental plate, include a set of control wells containing this compound at the same concentrations as the test wells, but without the fluorescent probe.
-
After the assay incubation, read the fluorescence of the entire plate.
-
Calculate the average fluorescence intensity of the this compound-only control wells for each concentration.
-
Subtract this average background fluorescence value from the corresponding experimental wells containing the same concentration of this compound.
Visualizations
Caption: Workflow for correcting this compound autofluorescence.
Cell viability problems with high concentrations of Linocinnamarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Linocinnamarin.
I. Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving high concentrations of this compound.
1. Issue: Unexpectedly Low Cell Viability or High Cytotoxicity
Possible Causes:
-
High Concentration Effects: this compound, like many coumarin derivatives, can induce apoptosis and cell cycle arrest at higher concentrations.[1][2][3]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at the final concentration used in the experiment.
-
Compound Precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation and inaccurate concentrations.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Titrate this compound Concentration | Determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. |
| 2 | Perform a Solvent Control | Treat cells with the highest concentration of the solvent used in your experiment to rule out solvent-induced cytotoxicity. |
| 3 | Visually Inspect for Precipitation | Before adding to cells, inspect the this compound-containing media for any visible precipitate. |
| 4 | Test Alternative Solubilization Methods | Consider using alternative solvents or solubilizing agents if precipitation is observed. |
2. Issue: Inconsistent or Non-reproducible Cell Viability Results
Possible Causes:
-
Inaccurate Pipetting: Errors in pipetting can lead to significant variations in the final concentration of this compound.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can affect the outcome of viability assays.
-
Compound Instability: this compound may degrade in solution over time, leading to variable results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Calibrate Pipettes | Ensure all pipettes are properly calibrated for accurate liquid handling. |
| 2 | Standardize Cell Seeding | Use a consistent and optimized cell seeding density for all experiments. |
| 3 | Prepare Fresh Solutions | Prepare fresh stock solutions of this compound for each experiment to avoid degradation. |
| 4 | Include Positive and Negative Controls | Use appropriate controls to validate assay performance and data consistency. |
II. Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic mechanism of this compound and other coumarins at high concentrations?
A1: this compound is a coumarin derivative. Studies on various coumarins have shown that their cytotoxic effects at high concentrations are often due to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3][4] This can involve the activation of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to the activation of caspases, which are key executioners of apoptosis.[3][5][6] Some coumarins can also increase the production of reactive oxygen species (ROS), leading to cellular stress and death.[7]
Q2: I am observing a decrease in cell viability even at low concentrations of this compound. What could be the reason?
A2: While high concentrations are generally associated with significant cytotoxicity, some cell lines can be particularly sensitive to this compound. It is also possible that the observed effect is due to off-target activity or interaction with specific cellular components even at low concentrations. We recommend performing a dose-response curve starting from very low (nanomolar) concentrations to determine the IC50 value for your specific cell line.
Q3: My this compound powder is not dissolving well in my cell culture medium. What should I do?
A3: Poor solubility in aqueous solutions is a common issue with many organic compounds. To improve solubility, you can try the following:
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First, dissolve the this compound in a small amount of a biocompatible organic solvent like DMSO to create a concentrated stock solution.
-
Then, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).
-
If solubility issues persist, gentle warming or sonication of the stock solution might help. However, be cautious as this might affect the compound's stability.
Q4: How can I be sure that the observed cell death is due to this compound and not an artifact?
A4: To confirm that this compound is the cause of cell death, you should include several controls in your experiment:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the solvent.
-
Positive Control: A known cytotoxic agent to ensure your cell viability assay is working correctly. Additionally, you can perform assays to detect specific markers of apoptosis (e.g., caspase activation, Annexin V staining) to confirm the mechanism of cell death.
III. Quantitative Data Summary
The following table summarizes the cytotoxic activity of a methylene chloride fraction containing this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A-549 | Lung Cancer | 16.4 | |
| SKOV-3 | Ovarian Cancer | 30 | |
| T-24 | Bladder Cancer | 24 | |
| PANC-1 | Pancreatic Cancer | 18.4 | |
| LS-513 | Colorectal Cancer | 26.4 |
IV. Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are in early apoptosis; Annexin V positive/PI positive cells are in late apoptosis/necrosis).
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized pathway of coumarin-induced apoptosis.
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Caption: Potential mechanism of coumarin-induced cell cycle arrest.
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Linocinnamarin treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Linocinnamarin, a novel inhibitor of the STAT3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It acts by preventing the phosphorylation of STAT3 at the Tyr705 residue.[4] This inhibition blocks the subsequent dimerization and translocation of STAT3 to the nucleus, thereby preventing the transcription of its target genes which are involved in cell proliferation, survival, and inflammation.[2][5][6]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: As a starting point, we recommend a concentration range of 1-10 µM. For initial experiments, a 24-hour incubation period is suggested to observe significant inhibition of STAT3 phosphorylation. However, the optimal concentration and incubation time are highly dependent on the cell type and experimental context.[7] A dose-response and time-course experiment should be performed to determine the optimal conditions for your specific cell line and research question.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a concentration of 10 mM. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.
Troubleshooting Guide
Problem: No significant inhibition of STAT3 phosphorylation is observed.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
Troubleshooting Flowchart for No Observed Effect
Caption: Troubleshooting flowchart for experiments with no observed effect.
Problem: High levels of cell death or cytotoxicity are observed.
If you observe significant cell death, it is likely due to the concentration of this compound being too high or the incubation period being too long for your specific cell line.
-
Solution 1: Reduce the concentration. Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1-10 µM) and assess cell viability using an MTT or similar assay.
-
Solution 2: Shorten the incubation time. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) at a fixed, moderate concentration to find the earliest time point where STAT3 inhibition is observed without significant cytotoxicity.
Quantitative Data
The following tables provide representative data from experiments with this compound. These should be used as a guideline for designing your own experiments.
Table 1: Time-Course of STAT3 Inhibition by this compound in PANC-1 Cells
| Incubation Time (hours) | p-STAT3 (Tyr705) Level (Normalized to Total STAT3) |
| 0 (Control) | 1.00 |
| 6 | 0.75 |
| 12 | 0.42 |
| 24 | 0.15 |
| 48 | 0.12 |
| Cells were treated with 10 µM this compound. Data are representative of a Western Blot analysis. |
Table 2: Dose-Response of this compound on Cell Viability in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| PANC-1 (Pancreatic) | 15.8 |
| NCI-N87 (Gastric) | 22.5 |
| HEK293T (Embryonic Kidney) | > 50 |
| IC50 values were determined by MTT assay.[8][9] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for detecting the inhibition of STAT3 phosphorylation following this compound treatment.[4][10][11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified incubation times.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin.[12]
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for a time-course experiment to optimize incubation.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Signaling Pathway
STAT3 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the phosphorylation of STAT3.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 6. signosisinc.com [signosisinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 9. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Investigating Off-Target Effects of Linocinnamarin in Cell-Based Models
Disclaimer: Due to the limited publicly available data on the specific off-target effects of Linocinnamarin, this guide provides general troubleshooting advice, template protocols, and hypothetical data presentations for researchers investigating the off-target profile of a novel compound in cell-based assays. The information presented here is for illustrative purposes and should be adapted based on experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line at concentrations where the on-target effect of this compound is not expected. What could be the cause?
A1: This could be indicative of an off-target cytotoxic effect. We recommend performing a dose-response curve in a panel of cell lines with varying expression levels of your target protein. Additionally, consider a broad-spectrum kinase panel screening or a proteomics approach to identify potential unintended targets. Review the literature for known off-target liabilities of structurally similar compounds.
Q2: Our reporter assay for the intended pathway shows inhibition, but we are also seeing modulation of a seemingly unrelated downstream signaling pathway. How can we investigate this?
A2: This suggests potential crosstalk or off-target effects on upstream regulators. We advise validating the unexpected signaling modulation using an orthogonal method, such as Western blotting for key phosphorylated proteins in that pathway. A phosphoproteomics screen could provide a more global view of signaling pathways affected by this compound.
Q3: How can we distinguish between off-target effects and non-specific compound toxicity?
A3: A good starting point is to compare the cytotoxic profile of this compound in cells expressing the target of interest versus those that do not (e.g., using CRISPR/Cas9 knockout lines). If cytotoxicity persists in the knockout cells, it is likely due to off-target effects or general toxicity. Further investigation using assays that measure cell membrane integrity (e.g., LDH release) or mitochondrial function (e.g., MTT assay) can help to elucidate the mechanism of toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in assay results | Inconsistent cell health, passage number, or seeding density. Compound precipitation. | Standardize cell culture conditions. Visually inspect the compound in solution for any precipitation before adding it to the cells. Perform a solubility test for this compound in your cell culture medium. |
| Irreproducible on-target IC50 values | Instability of the compound in the assay medium. Variability in reagent quality. | Assess the stability of this compound over the time course of your experiment using methods like HPLC. Ensure all reagents are within their expiration dates and properly stored. |
| Unexpected cell morphology changes | Off-target effects on cytoskeletal proteins or cell adhesion molecules. | Use high-content imaging to quantify morphological changes. Perform immunofluorescence staining for key cytoskeletal components like actin and tubulin to observe any disruptions. |
| Discrepancy between biochemical and cell-based assay results | Poor cell permeability of the compound. The compound is a substrate for efflux pumps. Off-target effects in the cellular context. | Perform a cell permeability assay (e.g., PAMPA). Use efflux pump inhibitors (e.g., verapamil) to see if the cellular potency of this compound increases. This would suggest it is an efflux pump substrate. |
Hypothetical Off-Target Profile of this compound
The following table presents a hypothetical summary of the off-target activity of this compound against a panel of kinases. This data is for illustrative purposes to show how quantitative data on off-target effects could be presented.
| Target | Assay Type | IC50 (µM) | Comments |
| Target Kinase X | In vitro kinase assay | 0.15 | Intended Target |
| Kinase A | In vitro kinase assay | 5.2 | Moderate off-target activity |
| Kinase B | In vitro kinase assay | 12.8 | Weak off-target activity |
| Kinase C | In vitro kinase assay | > 50 | No significant activity |
| hERG | Electrophysiology | 25.6 | Potential for cardiac liability at higher concentrations |
Key Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Panel of Cell Lines
This protocol describes a general method to assess the cytotoxic effects of a compound across multiple cell lines to identify potential off-target liabilities.
-
Cell Preparation:
-
Culture a panel of selected cell lines in their recommended growth media.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density for each cell line and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of concentrations.
-
Add the diluted compound to the appropriate wells of the 96-well plates containing the cells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for a period relevant to the cell doubling time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Viability Assay:
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls.
-
Plot the dose-response curves and calculate the
-
Linocinnamarin batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linocinnamarin. It addresses common issues related to batch-to-batch variability that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring coumarin glycoside.[1] Coumarins as a class of compounds have been reported to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects.[2][3][4] The anti-inflammatory properties of coumarin derivatives may be attributed to their ability to inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][5] Their antioxidant activity is often assessed by their ability to scavenge free radicals.[4][6]
Q2: We are observing inconsistent results in our bioassays between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a common challenge with phytochemicals like this compound.[7][8] The primary reasons for this variability often stem from inconsistencies in the raw plant material and the extraction and purification processes.[7][9] Factors such as the geographical source of the plant, harvest time, and storage conditions can significantly impact the phytochemical profile of the raw material.[7][10] Additionally, variations in manufacturing processes can lead to differences in the purity and composition of the final product.[7]
Q3: How can we ensure the consistency of our this compound batches?
A3: Implementing robust quality control measures is crucial. We recommend performing analytical tests on each new batch to verify its identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC) is a widely used technique for creating a chemical fingerprint of the extract and quantifying the active compound.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, and Mass Spectrometry (MS) can confirm the molecular weight.[13][14] Establishing acceptance criteria for the peak areas and retention times in HPLC, for instance, can help ensure consistency across batches.
Q4: Can minor impurities in different this compound batches affect experimental outcomes?
A4: Yes, even minor impurities or variations in the concentration of co-occurring phytochemicals can significantly impact biological activity. These compounds can act synergistically or antagonistically with this compound, leading to variable results in sensitive bioassays. Therefore, a comprehensive characterization of each batch is recommended.
Q5: How should we store this compound to minimize degradation and variability?
A5: this compound, like many natural products, should be stored in a cool, dark, and dry place. Exposure to light, heat, and moisture can lead to degradation. For long-term storage, it is advisable to store it at -20°C or -80°C in a tightly sealed container. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[15]
Troubleshooting Guides
Issue 1: Decreased or Variable Anti-Inflammatory Activity
You are performing an in vitro anti-inflammatory assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and observe that a new batch of this compound shows significantly lower inhibition of nitric oxide (NO) production compared to the previous batch.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Action: Analyze both the old and new batches of this compound using HPLC.
-
Expected Outcome: The chromatograms should show a major peak corresponding to this compound at the same retention time for both batches. Significant differences in the peak area or the presence of additional peaks in the new batch suggest purity issues or degradation.
-
-
Confirm Concentration:
-
Action: Prepare fresh stock solutions of both batches and verify their concentrations using a UV-Vis spectrophotometer or HPLC with a standard curve.
-
Expected Outcome: The concentrations should be consistent with your intended experimental conditions. Inaccuracies in weighing or dilution can lead to apparent differences in activity.
-
-
Assess Cellular Health and Assay Conditions:
-
Action: Ensure that the RAW 264.7 cells are healthy and responsive to LPS stimulation. Run appropriate positive and negative controls.
-
Expected Outcome: The positive control (LPS alone) should show a robust increase in NO production, while the negative control (untreated cells) should have baseline levels. This confirms the assay itself is performing correctly.
-
Quantitative Data Summary: HPLC Analysis of Two this compound Batches
| Parameter | Batch A (Old) | Batch B (New) | Acceptance Criteria |
| Retention Time (min) | 5.2 | 5.2 | ± 0.1 min |
| Peak Area (arbitrary units) | 1,250,000 | 980,000 | > 1,200,000 |
| Purity (%) | 98.5 | 92.1 | ≥ 98% |
In this example, the lower peak area and purity of Batch B could explain the reduced biological activity.
Issue 2: Inconsistent Antioxidant Activity in a DPPH Assay
You are evaluating the antioxidant capacity of different this compound batches using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and find that the IC50 values are not reproducible.
Troubleshooting Steps:
-
Standardize the DPPH Assay Protocol:
-
Action: Ensure that the concentration of the DPPH solution is consistent across experiments and that the incubation time and temperature are strictly controlled.
-
Expected Outcome: A standardized protocol will minimize variability in the assay itself.
-
-
Evaluate the Purity Profile of Each Batch:
-
Action: Use HPLC or LC-MS to compare the phytochemical profiles of the batches showing different activities.
-
Expected Outcome: The presence of other antioxidant compounds in some batches could lead to an overestimation of this compound's activity.
-
-
Perform a Dose-Response Curve for Each Batch:
-
Action: Instead of single-point measurements, generate a full dose-response curve for each new batch.
-
Expected Outcome: This will provide a more accurate IC50 value and reveal if the potency of the batches differs.
-
Experimental Protocols
Protocol 1: HPLC Fingerprinting of this compound
-
Objective: To assess the purity and consistency of this compound batches.
-
Methodology:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Injection Volume: 10 µL.
-
Analysis: Compare the retention time and peak area of the main peak against a reference standard.
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assay
-
Objective: To determine the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.
-
Methodology:
-
Cell Line: RAW 264.7 murine macrophages.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add 1 µg/mL of LPS to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
-
Visualizations
Caption: Workflow for quality control and bioactivity testing of new this compound batches.
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
References
- 1. This compound | C16H20O8 | CID 12311284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 6. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. millenniumherbal.com [millenniumherbal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. m.youtube.com [m.youtube.com]
LC-MS troubleshooting for Linocinnamarin peak tailing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS analysis of Linocinnamarin, with a specific focus on resolving peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in LC-MS analysis.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, and the latter half of the peak is broader than the front half.[1] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a tailing factor greater than 2.0 is considered unacceptable for quantitative analysis as it can negatively impact resolution and integration accuracy.[1][2]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: For phenolic compounds like this compound, common causes of peak tailing include:
-
Secondary Interactions: Interactions between the analyte and active sites on the silica-based column packing, such as residual silanol groups.[3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, causing secondary interactions.[4]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or stationary phase can lead to peak distortion.[1]
-
Extra-column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing.[5]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7] this compound has a predicted pKa of approximately 12.8.[8] Operating at a pH close to the pKa can result in a mixed population of ionized and non-ionized forms of the analyte, leading to peak tailing or splitting.[7] For acidic compounds, using a mobile phase pH well below the pKa (typically 2-3 pH units) ensures the compound is in a single, non-ionized form, which generally results in better peak shape.[4]
Q4: Can the choice of organic solvent in the mobile phase impact peak tailing?
A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase LC, they have different properties. Acetonitrile often provides better peak shapes and lower viscosity, leading to higher efficiency. However, methanol can sometimes offer different selectivity. It is recommended to evaluate both during method development to determine which provides the best peak symmetry for this compound.
Q5: What is column end-capping and how does it help reduce peak tailing?
A5: End-capping is a process where the residual silanol groups on the surface of the silica packing material are chemically bonded with a small, less polar group. This deactivates these active sites, minimizing secondary interactions with polar and basic analytes, which are a primary cause of peak tailing.[9] Using an end-capped column is highly recommended for the analysis of compounds like this compound.
Experimental Protocols
Recommended LC-MS Method for this compound Analysis
This protocol is a starting point for the analysis of this compound and is based on methods used for similar phenolic compounds found in Linum usitatissimum.[10][11] Optimization may be required for your specific instrumentation and sample matrix.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
Chromatographic Conditions:
-
Column: A high-quality, end-capped C18 column with a particle size of 1.7 µm to 2.7 µm (e.g., 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
Sample Solvent: Mobile Phase A or a solvent weaker than the initial mobile phase conditions.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated. Cinnamic acid derivatives have been successfully analyzed in both modes.[12]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Gas Flows: Optimize for your specific instrument.
Data Presentation
The following table provides illustrative data on how different chromatographic parameters can affect the peak tailing factor (Tf) of a phenolic compound similar to this compound. Note: This data is for demonstration purposes and actual results may vary.
| Parameter | Condition 1 | Tf | Condition 2 | Tf |
| Mobile Phase pH | pH 4.5 (close to pKa of a similar analyte) | 2.1 | pH 2.5 (with 0.1% Formic Acid) | 1.2 |
| Column Type | Non-end-capped C18 | 1.8 | End-capped C18 | 1.1 |
| Injection Volume | 10 µL | 1.9 | 2 µL | 1.3 |
| Sample Solvent | 100% Acetonitrile | 2.3 | 95:5 Water:Acetonitrile | 1.4 |
Signaling Pathway
This compound has been reported to possess anti-inflammatory properties. While the specific signaling pathways modulated by this compound are a subject of ongoing research, many coumarin derivatives exert their anti-inflammatory effects through pathways such as the Nrf2 and MAPK signaling pathways.[13][14] The following diagram illustrates a simplified representation of the MAPK signaling pathway, which is a common target for anti-inflammatory compounds.
Caption: Simplified MAPK signaling pathway, a potential target for the anti-inflammatory effects of this compound.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. melp.nl [melp.nl]
- 5. Phenolic Compound Profile and Antioxidant Capacity of Flax (Linum usitatissimum L.) Harvested at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. chromtech.com [chromtech.com]
- 10. Phenolic Compound Profile and Antioxidant Capacity of Flax (Linum usitatissimum L.) Harvested at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACG Publications - Antioxidant Activity of Flaxseed (Linum usitatissimum L.) shell and Analysis of Its Polyphenol Contents by LC-MS/MS [acgpubs.org]
- 12. scispace.com [scispace.com]
- 13. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Linocinnamarin and Curcumin in Reactive Oxygen Species Inhibition
A notable disparity in the availability of scientific data marks the comparative landscape of Linocinnamarin and curcumin in the context of Reactive Oxygen Species (ROS) inhibition. While curcumin has been the subject of extensive research, yielding a wealth of information on its multifaceted role in modulating oxidative stress, this compound remains a comparatively understudied compound with a significant lack of publicly available data on its ROS-inhibiting properties.
This guide provides a comprehensive overview of the current scientific knowledge on curcumin's interaction with ROS and its underlying molecular mechanisms, supported by experimental data. In contrast, the absence of comparable data for this compound will be highlighted, underscoring a critical knowledge gap and a potential area for future research.
Quantitative Data on Curcumin's Role in ROS Modulation
Curcumin exhibits a dual role in regulating ROS levels, acting as both an antioxidant and, under certain conditions, a pro-oxidant. Its antioxidant properties are well-documented, involving direct scavenging of ROS and enhancement of the cellular antioxidant defense system.[1][2] Conversely, in some cancer cell lines, curcumin has been observed to induce ROS production, contributing to its anti-tumor effects.[3][4]
The following table summarizes key quantitative data from various studies on curcumin's effects on cell viability and ROS levels. It is important to note that IC50 values for direct ROS inhibition are not commonly reported; instead, cytotoxicity IC50 values are often provided in studies investigating curcumin's effect on ROS.
| Cell Line | Assay Type | Concentration/IC50 | Observed Effect on ROS | Reference |
| HT-29 (Human colon cancer) | DCFH-DA | 40-80 µM | Marked stimulation of ROS release | [3] |
| QBC-939 (Cholangiocarcinoma) | MTT Assay | IC50: 8.9 µM | Study focused on cytotoxicity, ROS induction implied | [5] |
| HUCCA (Cholangiocarcinoma) | MTT Assay | IC50: 10.8 µM | Study focused on cytotoxicity, ROS induction implied | [5] |
| RBE (Cholangiocarcinoma) | MTT Assay | IC50 > 20 µM | Less sensitive to curcumin-induced cytotoxicity | [5] |
| RAW264.7 (Macrophage) | DCFH-DA | 5-10 µM | Decreased H₂O₂-induced ROS levels | [6] |
| RAW264.7 (Macrophage) | DCFH-DA | 20 µM | Increased H₂O₂-induced ROS levels | [6] |
| MCF-7/TH (Drug-resistant breast cancer) | DCFH-DA | 54.3 µM | Significant increase in ROS production | [7] |
| HCT116R (Drug-resistant colon cancer) | DCFH-DA | 54.3 µM | Significant increase in ROS production | [7] |
| A549/ADR (Drug-resistant lung cancer) | DCFH-DA | 54.3 µM | Significant increase in ROS production | [7] |
Signaling Pathways Modulated by Curcumin in Oxidative Stress
Curcumin's antioxidant effects are mediated through its interaction with several key signaling pathways. Two of the most well-characterized are the Keap1-Nrf2/ARE and the NF-κB pathways.
As illustrated, curcumin can inhibit Keap1, leading to the activation of Nrf2 and the subsequent transcription of antioxidant enzymes.[8] It can also suppress the NF-κB pathway by inhibiting the degradation of IκBα, thereby reducing the expression of inflammatory cytokines that contribute to oxidative stress.[1]
Experimental Protocols for ROS Inhibition Assays
A common method to quantify intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
DCFH-DA Assay Protocol
-
Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., curcumin) for a predetermined duration. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Staining: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) at 37°C for 30 minutes in the dark.
-
Measurement: Following incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for the oxidized product, dichlorofluorescein (DCF), are typically around 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize them to the control group to determine the percentage change in ROS levels.
Conclusion
The current body of scientific literature provides a robust understanding of curcumin's complex interactions with ROS and the associated signaling pathways. It can act as a potent antioxidant by activating the Keap1-Nrf2/ARE pathway and inhibiting the pro-inflammatory NF-κB pathway. However, its capacity to also induce ROS in cancer cells highlights the context-dependent nature of its activity.
In stark contrast, there is a significant lack of published experimental data on the ROS inhibition properties of this compound. To enable a direct and meaningful comparison with curcumin, future research should focus on evaluating this compound's efficacy in standard ROS inhibition assays, determining its IC50 values in various cell lines, and elucidating the molecular pathways through which it may exert its effects. Such studies would be invaluable for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this compound.
References
- 1. Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pjps.pk [pjps.pk]
- 4. Curcumin Derivatives Verify the Essentiality of ROS Upregulation in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin analog WZ26 induces ROS and cell death via inhibition of STAT3 in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin attenuates oxidative stress in RAW264.7 cells by increasing the activity of antioxidant enzymes and activating the Nrf2-Keap1 pathway | PLOS One [journals.plos.org]
- 7. Curcumin Modulates Oxidative Stress, Fibrosis, and Apoptosis in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the role of curcumin in mitigating oxidative stress to alleviate lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Linocinnamarin and Known Syk Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Spleen Tyrosine Kinase Inhibitors
Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signal transduction pathways of various immune and inflammatory responses, making it a prime therapeutic target for a range of diseases, including autoimmune disorders and hematological malignancies. The quest for potent and selective Syk inhibitors has led to the development of several small molecules, with some advancing to clinical trials and regulatory approval. This guide provides a comparative analysis of the naturally occurring compound Linocinnamarin against established synthetic Syk inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitory Potency
A study by Ninomiya M, et al. (2010) revealed that this compound, a phenolic constituent isolated from Fragaria ananassa Duch. (strawberry), inhibits antigen-stimulated degranulation in rat basophilic leukemia (RBL-2H3) cells.[1] This process is heavily dependent on Syk activation. The study reported a 95% inhibition of degranulation at a concentration of 100 μM, attributing this effect to the direct inhibition of Syk activation.[2]
For comparison, a selection of well-characterized Syk inhibitors with their reported biochemical and cellular IC50 values are presented below. It is important to note that assay conditions can vary between studies, affecting the absolute IC50 values.
| Inhibitor | Biochemical IC50 (Syk) | Cellular IC50 | Cell Type / Assay | Reference |
| This compound | Not Reported | ~100 µM (95% inhibition) | RBL-2H3 degranulation | [2] |
| P505-15 | Not Reported | 0.64 µM | Band 3 Tyr phosphorylation | [3] |
| R406 (Fostamatinib's active metabolite) | 41 nM | 130 ± 32 nM | NanoBRET in SW480 cells | [4] |
| Entospletinib (GS-9973) | 7.7 nM | 95 ± 30 nM | NanoBRET in SW480 cells | [4] |
| Cerdulatinib | Not Reported | 56 ± 13 nM | NanoBRET in SW480 cells | |
| Piceatannol | 1.3 µM | Not Reported | In vitro kinase assay | |
| BAY 61-3606 | 7.5 nM | Not Reported | In vitro kinase assay | [5] |
Experimental Protocols
The evaluation of Syk inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Syk Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.
-
Reagents and Materials :
-
Recombinant human Syk kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at or near the Km concentration)
-
Syk-specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
Test compounds (e.g., this compound, known inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure :
-
The Syk enzyme is pre-incubated with the test compound at various concentrations in the kinase buffer for a defined period (e.g., 15 minutes at room temperature).
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 1 hour at 27°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent like ADP-Glo™, which measures luminescence. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
The percentage of inhibition is calculated relative to a vehicle control (DMSO), and IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
Cellular Assay: Mast Cell Degranulation
This assay assesses the effect of an inhibitor on a Syk-dependent cellular process, such as the release of inflammatory mediators from mast cells upon antigen stimulation. The RBL-2H3 cell line is a common model for this purpose.
-
Cell Culture and Sensitization :
-
RBL-2H3 cells are cultured in an appropriate medium.
-
Cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
-
-
Inhibitor Treatment and Stimulation :
-
Sensitized cells are washed and then pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Cells are then stimulated with DNP-human serum albumin (HSA) to cross-link the IgE receptors and activate the Syk-mediated signaling cascade.
-
-
Quantification of Degranulation :
-
Degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from the granules into the supernatant.
-
The supernatant is collected, and an aliquot is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
The reaction is stopped, and the absorbance is measured at 405 nm.
-
-
Data Analysis :
-
The percentage of degranulation inhibition is calculated by comparing the enzyme activity in the supernatant of inhibitor-treated cells to that of vehicle-treated, antigen-stimulated cells.
-
Visualizing the Molecular Interactions and Workflow
To better understand the context of Syk inhibition, the following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The Syk signaling pathway, initiated by receptor activation and leading to downstream cellular responses.
Caption: A generalized experimental workflow for the evaluation of a novel Syk inhibitor.
Conclusion
The available evidence indicates that this compound acts as an inhibitor of Syk-mediated cellular functions.[1] While direct enzymatic inhibition data is needed for a more precise comparison, its ability to suppress degranulation in a Syk-dependent manner suggests it is a promising natural compound for further investigation.[2] Established Syk inhibitors like Fostamatinib and Entospletinib have undergone extensive preclinical and clinical evaluation, providing a benchmark for the development of new therapeutic agents. Future studies should focus on determining the biochemical IC50 of this compound against Syk, profiling its selectivity against a panel of other kinases, and evaluating its efficacy in in vivo models of inflammatory and autoimmune diseases. Such research will be crucial in ascertaining its potential as a lead compound for the development of novel Syk-targeted therapies.
References
- 1. Phenolic constituents isolated from Fragaria ananassa Duch. inhibit antigen-stimulated degranulation through direct inhibition of spleen tyrosine kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Biological Activities of Fragaria Genus | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
Validating Linocinnamarin's Mechanism of Action in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Linocinnamarin, a natural product with known anti-inflammatory properties, in primary cells. It outlines key signaling pathways, presents detailed experimental protocols, and offers a comparison with established alternative compounds.
This compound, isolated from sources such as Fragaria ananassa Duch. (strawberry), has been identified as an anti-inflammatory agent.[1] Preliminary studies indicate that its mechanism involves the inhibition of antigen-stimulated degranulation, a critical process in allergic and inflammatory responses.[2] This is achieved through the inactivation of the Syk/phospholipase C-gamma (PLCγ) signaling pathway, leading to a reduction in intracellular calcium mobilization and reactive oxygen species (ROS) production.[1][2] This guide will delve into the validation of this pathway and explore related anti-inflammatory and antioxidant mechanisms.
Proposed Signaling Pathway for this compound
This compound is hypothesized to exert its anti-inflammatory effects by targeting key upstream signaling molecules in immune cells, such as mast cells or macrophages. The primary proposed mechanism is the inhibition of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade initiated by the activation of cell surface receptors like the high-affinity IgE receptor (FcεRI). Inhibition of Syk prevents the subsequent activation of phospholipase C-gamma (PLCγ), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This disruption leads to the suppression of downstream events, including the release of intracellular calcium (Ca2+), activation of protein kinase C (PKC), and the generation of reactive oxygen species (ROS). Ultimately, this cascade inhibition prevents the degranulation of inflammatory mediators and the transcription of pro-inflammatory cytokines.
Comparative Performance Data
To objectively evaluate the efficacy of this compound, its performance should be compared against well-characterized compounds known to modulate inflammatory and oxidative stress pathways. Quercetin, a flavonoid with potent antioxidant and anti-inflammatory properties, and R406 (Fostamatinib), a specific Syk inhibitor, serve as excellent benchmarks.
| Parameter | This compound | Quercetin | R406 (Syk Inhibitor) |
| Target Pathway | Syk/PLCγ, ROS reduction | Multiple (e.g., NF-κB, MAPK), Antioxidant | Syk |
| Cell Type | Primary Mast Cells | Primary Macrophages, Mast Cells | Primary Mast Cells, B-cells |
| IC50 for Syk Inhibition | To be determined | Not a direct Syk inhibitor | ~40 nM |
| IC50 for Degranulation | To be determined | 1-10 µM | 50-200 nM |
| IC50 for ROS Reduction | To be determined | 5-20 µM | Indirect effect |
| Cytokine Inhibition (e.g., TNF-α) | To be determined | 10-50 µM | 100-500 nM |
Note: IC50 values are approximate and can vary based on cell type and experimental conditions. The data for this compound is to be determined through the experimental protocols outlined below.
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound in primary cells.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Protocol:
-
Cell Culture: Culture primary bone marrow-derived mast cells (BMMCs) in appropriate media supplemented with IL-3 and SCF.
-
Sensitization: Sensitize BMMCs with anti-DNP IgE (1 µg/mL) for 24 hours.
-
Treatment: Wash cells and resuspend in Tyrode's buffer. Pre-incubate cells with varying concentrations of this compound, Quercetin (positive control), or vehicle control for 1 hour at 37°C.
-
Stimulation: Induce degranulation by adding DNP-HSA (100 ng/mL) for 30 minutes at 37°C.
-
Quantification:
-
Pellet the cells by centrifugation.
-
Collect the supernatant (released β-hexosaminidase) and lyse the cell pellet (total β-hexosaminidase).
-
Incubate both supernatant and lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate in a 96-well plate.
-
Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure absorbance at 405 nm.
-
-
Analysis: Calculate the percentage of β-hexosaminidase release relative to the total amount in the cell lysate. Determine the IC50 value for this compound.
Western Blot for Syk Phosphorylation
This experiment directly assesses the effect of this compound on the activation of Syk.
Protocol:
-
Cell Culture and Sensitization: As described in the degranulation assay.
-
Treatment and Stimulation: Pre-treat sensitized BMMCs with this compound, R406 (positive control), or vehicle for 1 hour, followed by stimulation with DNP-HSA for 5-10 minutes.
-
Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated Syk (p-Syk).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Analysis: Strip the membrane and re-probe for total Syk and a loading control (e.g., GAPDH or β-actin). Quantify band intensities to determine the ratio of p-Syk to total Syk.
Intracellular Calcium (Ca2+) Measurement
This assay measures changes in intracellular calcium concentration following cell stimulation.
Protocol:
-
Cell Preparation: Use primary macrophages or mast cells.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer.
-
Treatment: Pre-incubate the dye-loaded cells with this compound, a known calcium modulator (e.g., thapsigargin as a positive control), or vehicle.
-
Stimulation: Place cells in a fluorometer or on a fluorescence microscope. Establish a baseline fluorescence reading, then add a stimulant (e.g., LPS for macrophages, antigen for mast cells).
-
Data Acquisition: Record fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm following excitation at ~490 nm.
-
Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization.
Reactive Oxygen Species (ROS) Assay
This experiment quantifies the intracellular production of ROS.
Protocol:
-
Cell Culture: Use primary macrophages or neutrophils.
-
Dye Loading: Load cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Treatment: Pre-incubate cells with this compound, an antioxidant like N-acetylcysteine (NAC) as a positive control, or vehicle.
-
Stimulation: Induce ROS production with a stimulant such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA).
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. DCFDA is oxidized to the highly fluorescent DCF, and its intensity is proportional to the amount of ROS.
-
Analysis: Compare the fluorescence levels in this compound-treated cells to control groups.
Experimental Workflow Visualization
The logical flow for validating this compound's mechanism of action starts with a functional assay (degranulation) and proceeds to more specific molecular assays to pinpoint the target.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
